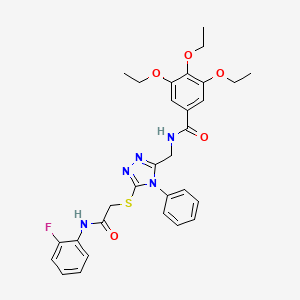

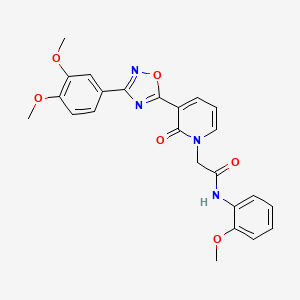

![molecular formula C20H21NO5S B2933488 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034303-67-6](/img/structure/B2933488.png)

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is commonly referred to as BDTPE and is a member of the thiazepane family of compounds. In

科学的研究の応用

Synthesis and Structural Analysis

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone and its derivatives have been extensively studied for their synthesis, crystal structures, and electronic properties. For instance, the synthesis and crystal structure analysis of related compounds have facilitated the formation of supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. DFT and TD-DFT calculations provide insights into the electronic transitions and spectral features, demonstrating the compound's character and reactive sites (Yalei Cai, Li‐Yan Xu, Lan‐Qin Chai, & Yao-Xin Li, 2020).

Antimicrobial Evaluation

Derivatives synthesized from the base structure of 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone have been evaluated for antimicrobial activity. Compounds synthesized through reactions involving chalcones and phenyl hydrazine showed notable antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (B. Umesha & Y. Basavaraju, 2014).

Anti-Inflammatory Activity

Research has also explored the anti-inflammatory activity of phenyl dimer compounds derived from similar structures. These compounds have shown moderate-to-good inhibitory properties in in vivo studies on albino rats, indicating potential for the development of new anti-inflammatory drugs (V. Singh, Jayanta Dowarah, A. Tewari, & D. Geiger, 2020).

Synthesis of Novel Heterocyclic Compounds

The application of molecular hybridization techniques has led to the synthesis of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines. These compounds, integrating biologically active heterocyclic cores, have shown promising antitumor activities, suggesting potential for pharmaceutical development (Liqiang Wu, Xiaojuan Yang, Qiujv Peng, & Guangfei Sun, 2017).

Photochemical Applications

A derivative of 2-(Benzo[d][1,3]dioxol-5-yl) has been synthesized and characterized for its role as a caged one-component Type II photoinitiator for free radical polymerization. This novel application demonstrates the compound's versatility and potential in material science and polymer chemistry (Volkan Kumbaraci, B. Aydoğan, N. Talinli, & Y. Yagcı, 2012).

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-20(13-15-6-7-17-18(12-15)26-14-25-17)21-9-8-19(27(23,24)11-10-21)16-4-2-1-3-5-16/h1-7,12,19H,8-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCIVTMZMHQFQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

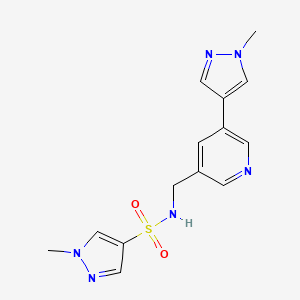

![N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933406.png)

![N-(4-chlorophenyl)-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2933412.png)

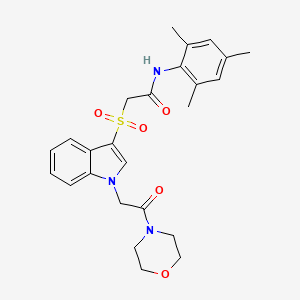

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)

![2-(((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)acetic acid](/img/structure/B2933419.png)

![N-[3-acetyl-10-bromo-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-in doline]-5-yl]acetamide](/img/structure/B2933421.png)

![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2933427.png)